molecular formula C11H17N3O3 B14906525 n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide

n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide

Cat. No.: B14906525
M. Wt: 239.27 g/mol
InChI Key: VQZRIULXWBMQTP-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Tert-butyl Group: This step may involve the alkylation of the pyrimidine ring using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tert-butyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions could occur at the acetamide group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.

Biology

In biological research, derivatives of pyrimidine are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.

Medicine

In medicine, pyrimidine derivatives are explored for their antiviral, antibacterial, and anticancer properties. This compound could be investigated for similar therapeutic potentials.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-3,4-dihydropyrimidine: A simpler pyrimidine derivative without the tert-butyl and acetamide groups.

    N-(tert-Butyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: A closely related compound with slight structural variations.

Uniqueness

The presence of the tert-butyl group and the acetamide moiety in n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide may confer unique chemical properties, such as increased steric hindrance and specific electronic effects, which could influence its reactivity and biological activity.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

N-tert-butyl-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)12-8(15)7-14-6-5-9(16)13(4)10(14)17/h5-6H,7H2,1-4H3,(H,12,15)

InChI Key

VQZRIULXWBMQTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=CC(=O)N(C1=O)C

Origin of Product

United States

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